
2-(pyridin-4-ylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-4-ylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol This compound is characterized by the presence of a pyridine ring attached to a benzoic acid moiety through a carbamoyl linkage
Preparation Methods
The synthesis of 2-(pyridin-4-ylcarbamoyl)benzoic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of pyridyl amide functionalized benzoic acid . The reaction conditions typically include the use of a suitable solvent, elevated temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(pyridin-4-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(pyridin-4-ylcarbamoyl)benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination polymers and other complex molecules . In biology, it has potential applications in the development of new drugs and therapeutic agents. In the field of medicine, it may be explored for its potential pharmacological properties. Additionally, it is used in various industrial processes, including the production of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(pyridin-4-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(pyridin-4-ylcarbamoyl)benzoic acid can be compared with other similar compounds, such as phthalic acid 4-pyridylmonoamide and N-pyridin-4-yl-phthalamic acid . These compounds share structural similarities but may differ in their chemical properties and applications.
Properties
CAS No. |
69537-50-4 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(pyridin-4-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12(15-9-5-7-14-8-6-9)10-3-1-2-4-11(10)13(17)18/h1-8H,(H,17,18)(H,14,15,16) |
InChI Key |
RLEVXODSFIUNMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


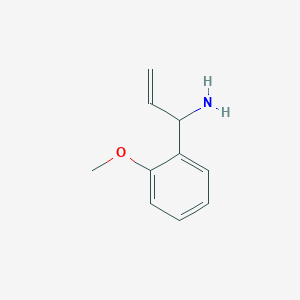


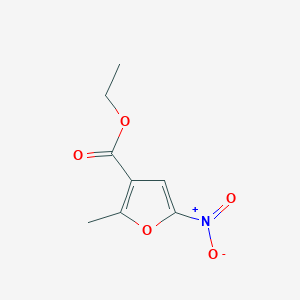
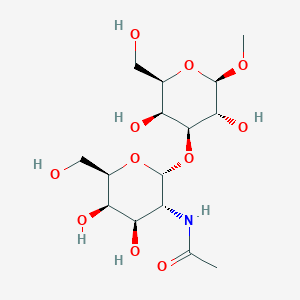
![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
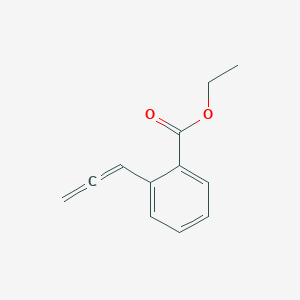
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)

![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)

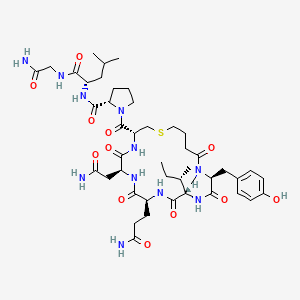

![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)
